![molecular formula C27H26F2N4O2S B12036945 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12036945.png)
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide
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Overview
Description
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a sulfanyl group, and various substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Triazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with substituted phenyl isothiocyanates under reflux conditions.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with thiol derivatives to introduce the sulfanyl group.
Acetamide Formation: The final step involves the acylation of the triazole-sulfanyl intermediate with 3,4-difluoroaniline under acidic or basic conditions to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the phenyl groups, potentially altering the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole derivatives or phenyl groups.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anti-cancer, anti-inflammatory, and anti-microbial agent due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and the sulfanyl group play crucial roles in binding to these targets, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
- **2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide lies in the presence of the difluorophenyl group, which imparts distinct electronic properties and enhances its potential biological activity compared to similar compounds.
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide is a member of the triazole family, characterized by its complex structure that includes a triazole ring, sulfanyl group, and various aromatic substituents. This unique composition suggests significant potential for diverse biological activities, particularly in the fields of oncology and antimicrobial therapy.
Chemical Structure and Properties
The molecular formula for this compound is C27H26F2N4O2S, with a molecular weight of approximately 485.6 g/mol. The presence of the triazole ring contributes to its reactivity and potential as a bioactive agent.
Property | Value |
---|---|
Molecular Formula | C27H26F2N4O2S |
Molecular Weight | 485.6 g/mol |
Structure | Triazole derivative with sulfanyl and aromatic groups |
Preliminary studies indicate that this compound may function primarily as an inhibitor of specific kinases involved in critical signaling pathways related to cell growth and proliferation. The triazole moiety is known to interact with various biological targets, potentially leading to inhibition of cancer cell growth and microbial activity.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism : The compound appears to downregulate key proteins involved in cell survival and proliferation.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus.
- Results : The compound exhibited significant antibacterial activity with MIC values ranging from 8 to 32 µg/mL.
Case Studies
-
Study on Anticancer Effects :
- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
- Findings : Treatment with the compound led to a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours.
- : Suggests potential for development as a therapeutic agent in breast cancer treatment.
-
Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial properties against Staphylococcus aureus.
- Findings : The compound showed a dose-dependent inhibition of bacterial growth, indicating strong potential as an antimicrobial agent.
- : Supports further exploration in developing new antibiotics.
Future Directions
Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Key areas for future investigation include:
- In vivo Studies : To confirm efficacy and safety profiles in animal models.
- Target Identification : Elucidating specific molecular targets within cancerous and microbial cells.
- Structure-Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.
Properties
Molecular Formula |
C27H26F2N4O2S |
---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-difluorophenyl)acetamide |
InChI |
InChI=1S/C27H26F2N4O2S/c1-27(2,3)18-7-5-17(6-8-18)25-31-32-26(33(25)20-10-12-21(35-4)13-11-20)36-16-24(34)30-19-9-14-22(28)23(29)15-19/h5-15H,16H2,1-4H3,(H,30,34) |
InChI Key |
XVCVHKMDZVCWRS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NC4=CC(=C(C=C4)F)F |
Origin of Product |
United States |
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